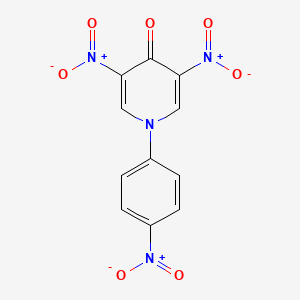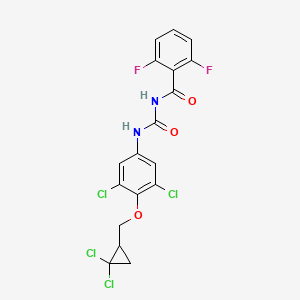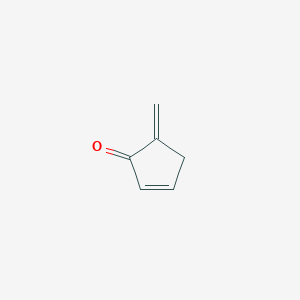
3,5-Dinitro-1-(4-nitrophenyl)pyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dinitro-1-(4-nitrophenyl)pyridin-4(1H)-one is a synthetic organic compound characterized by the presence of nitro groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-1-(4-nitrophenyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by the introduction of a nitrophenyl group. Reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid under controlled temperatures to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dinitro-1-(4-nitrophenyl)pyridin-4(1H)-one can undergo various chemical reactions including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: The major products are typically the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a potential pharmaceutical agent due to its unique structural features.
Industry: Use in the production of dyes, pigments, or other materials requiring nitroaromatic compounds.
Mécanisme D'action
The mechanism of action of 3,5-Dinitro-1-(4-nitrophenyl)pyridin-4(1H)-one would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro groups could also play a role in redox reactions within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds.
4-Nitrophenol: A precursor in the synthesis of various pharmaceuticals and agrochemicals.
3,5-Dinitrobenzoic acid: Used in organic synthesis and as a reagent in analytical chemistry.
Propriétés
| 74197-40-3 | |
Formule moléculaire |
C11H6N4O7 |
Poids moléculaire |
306.19 g/mol |
Nom IUPAC |
3,5-dinitro-1-(4-nitrophenyl)pyridin-4-one |
InChI |
InChI=1S/C11H6N4O7/c16-11-9(14(19)20)5-12(6-10(11)15(21)22)7-1-3-8(4-2-7)13(17)18/h1-6H |
Clé InChI |
HTAYVAFRCDMVNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=C(C(=O)C(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Propenal, 2-[(trimethylsilyl)oxy]-](/img/structure/B14434559.png)


![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)


![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)

